Gambogenic Acid
Overview
Description
Gambogenic Acid, identified from Gamboge, is an inhibitor of the FGFR signaling pathway in erlotinib-resistant non-small-cell lung cancer (NSCLC) and exhibits anti-tumor effects . It is a caged xanthone that is derived from Garcinia hanburyi and functions as a strong apoptotic inducer in many types of cancer cells .
Synthesis Analysis
A series of novel derivatives of Gambogenic Acid (GNA) were synthesized and evaluated for their in vitro antiproliferative activity against four kinds of tumor cell lines . The principle bioactive and caged xanthone component, a brownish gamboge resin, is secreted from the Garcinia hanburyi tree .Molecular Structure Analysis
The MS and multi-MS spectra of Gambogenic Acid in positive ion detection mode were analyzed by electrospray ion trap mass spectrometry (ESI-QITMS) and their cleavage patterns were summarized . A rapid ion-pair HPLC method was developed and validated for the determination of eight polyprenylated xanthones including three pairs of epimers .Chemical Reactions Analysis
Gambogenic Acid induces cancer cell death accompanied by vacuolation in vitro and in vivo. This GA-induced vacuolation in various cancer cells was derived from dilation of the endoplasmic reticulum (ER) and mitochondria . GA can react with cysteinyl thiol to form Michael adducts .Physical And Chemical Properties Analysis
Gambogenic Acid has a molecular formula of C38H46O8 and a molecular weight of 630.8 g/mol . It is a naturally occurring prenylated xanthone moiety, secreted as a dry resin by the Garcinia hanburyi tree .Scientific Research Applications
- GNA blocks cancer development by inhibiting tumor cell proliferation, inducing cell death through apoptosis, autophagy, necrosis, and ferroptosis .
- It has been effective against lung, liver, colorectal, breast, gastric, bladder, and prostate cancers .
- The encapsulation has resulted in increased sensitivity of cancer cells to chemotherapy and effects on multidrug resistance in malignancy .
- There is an increase in the effectiveness of chemotherapy, potentially leading to lower doses and reduced side effects .
- GNA has been shown to induce apoptosis in various cancer cell lines, contributing to its antitumor effects .
Anti-Angiogenesis
Scientific Field
Anti-Metastatic Activity
Scientific Field
Autophagy Regulation
Scientific Field
Ferroptosis Induction
Scientific Field
Necroptosis Triggering
Scientific Field
Chemotherapy Resistance Overcoming
Scientific Field
These additional applications demonstrate the versatility of Gambogenic Acid in cancer research, offering multiple mechanisms through which it can exert its antitumor effects. The detailed methods and results from these studies provide a deeper understanding of how GNA could be integrated into cancer therapy strategies .
Immunomodulatory Effects
Scientific Field
- GNA may influence the immune response by altering cytokine production, which can have therapeutic implications in diseases like cancer where the immune system’s role is crucial .
Anti-Inflammatory Activity
Scientific Field
- GNA shows promise in reducing inflammation, which could be beneficial in treating various chronic inflammatory conditions .
Neuroprotective Properties
Scientific Field
- Preliminary studies suggest that GNA may have neuroprotective effects, which could be valuable in treating neurodegenerative diseases .
Antioxidant Capacity
Scientific Field
Anti-Microbial Activity
Scientific Field
- GNA has shown activity against certain microbial pathogens, suggesting its potential use as an antimicrobial agent .
Hepatoprotective Effects
Scientific Field
- GNA may offer protection against various forms of liver damage, indicating its potential as a hepatoprotective agent .
These additional applications highlight the versatility of Gambogenic Acid in scientific research, showing its potential across a wide range of fields and diseases. The detailed methods and results from these studies provide a deeper understanding of how GNA could be integrated into various therapeutic strategies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16-/t24-,28+,37+,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWNBHCZYXWDOV-VSFMGBBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)C/C=C(/C)\C(=O)O)CC=C(C)C)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gambogenic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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